molecular formula C4H7NO B1618619 2-Ethoxyacetonitrile CAS No. 62957-60-2

2-Ethoxyacetonitrile

Cat. No.: B1618619
CAS No.: 62957-60-2
M. Wt: 85.1 g/mol
InChI Key: WPYUCWSMVJJWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxyacetonitrile is a chemical compound with the molecular formula C4H7NO . It is also known by other names such as 2-ethoxyacetonitrile .


Synthesis Analysis

The synthesis of Ethoxyacetonitrile or similar compounds often involves the reaction of hydrocyanic acid with various ortho esters of aliphatic and aromatic acids in the presence of an acidic catalyst . Another method involves the reaction of acetonitrile as a building block in organic synthesis .


Molecular Structure Analysis

The Ethoxyacetonitrile molecule contains a total of 12 bond(s). There are 5 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 triple bond(s), 1 nitrile(s) (aliphatic), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Acetonitrile, a similar compound to Ethoxyacetonitrile, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .


Physical and Chemical Properties Analysis

Ethoxyacetonitrile has a molecular formula of C4H7NO and an average mass of 85.104 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 130.4±23.0 °C at 760 mmHg, and a vapour pressure of 9.7±0.2 mmHg at 25°C .

Scientific Research Applications

Liquid Chromatography in Feed Analysis

Ethoxyacetonitrile is involved in the development of a liquid chromatographic method for determining ethoxyquin in feeds. This method, involving acetonitrile extraction and isocratic C18 reversed-phase chromatography, is significant in analyzing the content of ethoxyquin in meals and pet foods, essential for food safety and quality control (Schreier & Greene, 1997).

Synthesis of Heterocycles with Biological Activity

Research shows that 2-ethoxymethylene-3-oxobutanenitrile, a variant of ethoxyacetonitrile, is a trifunctional reagent effective in synthesizing pyrazoles and pyrimidines with antimicrobial and antitumor activities. This highlights its potential in pharmaceutical research and development (Černuchová et al., 2005).

Transformation Products in Salmon

Ethoxyacetonitrile plays a role in studying the transformation products of ethoxyquin in salmon, a food safety concern. This research, using acetonitrile extraction and advanced mass spectrometry techniques, has identified numerous transformation products in salmon, contributing to understanding the fate of ethoxyquin in the food chain (Merel et al., 2019).

Selective O-Alkylation in Organic Synthesis

The compound is used in the selective O-alkylation and dealkylation of flavonoids, offering insight into the reactivity affected by steric factors. This research is significant in organic chemistry, particularly in the selection of protecting groups in synthesis (Kawamura et al., 1994).

Ethoxyquin's Role in Animal Feed

Ethoxyacetonitrile-related compounds, such as ethoxyquin, are used in animal feed to protect against lipid peroxidation. Understanding the metabolism and oxidation of these compounds is crucial for food safety and the development of new antioxidants based on the ethoxyquin structure (Blaszczyk et al., 2013).

Role in High-Pressure Liquid Chromatography

Ethoxyacetonitrile is used in high-pressure liquid chromatography for detecting ethoxyquin in milk, demonstrating its role in ensuring food safety and quality (Perfetti et al., 1983).

Safety and Hazards

The safety data sheet for a similar compound, Acetonitrile, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

Properties

IUPAC Name

2-ethoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-6-4-3-5/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYUCWSMVJJWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212157
Record name Ethoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62957-60-2
Record name Ethoxyacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062957602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxyacetonitrile
Reactant of Route 2
2-Ethoxyacetonitrile
Reactant of Route 3
Reactant of Route 3
2-Ethoxyacetonitrile
Reactant of Route 4
Reactant of Route 4
2-Ethoxyacetonitrile
Reactant of Route 5
2-Ethoxyacetonitrile
Reactant of Route 6
Reactant of Route 6
2-Ethoxyacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.